Product packaging for 1-Benzylpyrrolidine-2-carbonitrile(Cat. No.:CAS No. 72219-09-1)

1-Benzylpyrrolidine-2-carbonitrile

Cat. No.: B1283367
CAS No.: 72219-09-1
M. Wt: 186.25 g/mol
InChI Key: UWHFYOCFQGYYIH-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netfrontiersin.orgnih.gov Its prevalence stems from several key features:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable trait for designing drug candidates that can interact effectively with complex biological targets. researchgate.netnih.gov

Stereochemistry: The presence of stereogenic centers in substituted pyrrolidines allows for the creation of a wide array of stereoisomers, each potentially possessing unique biological activities. researchgate.netnih.gov

Natural Occurrence: The pyrrolidine nucleus is a core component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and the amino acid proline. wikipedia.orgchemicalbook.com This natural prevalence often inspires the design of new synthetic molecules with biological relevance. nih.gov

Pharmacological Importance: A significant number of FDA-approved drugs contain the pyrrolidine moiety, highlighting its importance as a pharmacophore in the development of treatments for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. frontiersin.orgnih.gov

The development of synthetic methods to access diverse pyrrolidine skeletons is a crucial area of research, aiming to expand the accessible chemical space for drug discovery and the synthesis of complex natural products. osaka-u.ac.jp

Role of the Carbonitrile Moiety in Synthetic Transformations of N-Heterocycles

The carbonitrile (or nitrile) group (–C≡N) is a versatile functional group in organic synthesis, particularly in the context of α-aminonitriles like 1-Benzylpyrrolidine-2-carbonitrile. mdpi.com Its utility arises from its ability to undergo a wide range of chemical transformations:

Precursor to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This transformation is fundamental in the synthesis of amino acids from α-aminonitriles. wikipedia.org

Reduction to Amines: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile group into a primary amine, providing a route to diamine-containing structures.

Formation of Tetrazoles: The nitrile can react with azides in [3+2] cycloaddition reactions to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Electrophilic and Nucleophilic Character: The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the nitrogen lone pair provides weak basicity.

In the context of N-heterocycles, the α-aminonitrile functionality serves as a key synthon, enabling the introduction of a one-carbon unit with a nitrogen substituent, which can be further elaborated into various other functional groups. mdpi.comacs.org

Historical Development of Pyrrolidine and Nitrile Chemistry Relevant to this compound

The chemistry of both pyrrolidines and nitriles has a rich history that lays the foundation for the synthesis and utility of molecules like this compound.

The synthesis of α-aminonitriles was first reported in 1850 by Adolph Strecker. mdpi.comwikipedia.org The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (or ketone), ammonia, and cyanide. wikipedia.orgnih.govacs.org The reaction proceeds through the formation of an imine, which is then attacked by a cyanide ion to form the α-aminonitrile. wikipedia.org This reaction remains one of the most effective methods for preparing α-amino acids, which are obtained upon hydrolysis of the resulting α-aminonitrile. mdpi.comnih.gov The use of a secondary amine, such as benzylamine (B48309) in a modified Strecker reaction, would lead to an N-substituted α-aminonitrile.

The synthesis of the pyrrolidine ring itself has been approached through various methods over the years. Early laboratory syntheses often involved the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org Modern methods have expanded to include a wide array of strategies such as:

N-heterocyclization of primary amines with diols catalyzed by transition metals. organic-chemistry.org

Intramolecular amination of unactivated C-H bonds. organic-chemistry.org

[3+2] cycloaddition reactions of azomethine ylides. osaka-u.ac.jp

Ring contraction of pyridines. osaka-u.ac.jp

The combination of these established synthetic principles allows for the rational design and synthesis of complex molecules like this compound, a compound that embodies the convergence of classical and modern synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B1283367 1-Benzylpyrrolidine-2-carbonitrile CAS No. 72219-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFYOCFQGYYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566266
Record name 1-Benzylpyrrolidine-2-carbonitrile
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72219-09-1
Record name 1-Benzylpyrrolidine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-2-carbonitrile
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Reaction Mechanisms and Reactivity Profiles of 1 Benzylpyrrolidine 2 Carbonitrile

Nucleophilic Reactivity of the Nitrile Group in Pyrrolidine (B122466) Systems

The electron-withdrawing nature of the nitrile group (-C≡N) makes the carbon atom susceptible to nucleophilic attack, a characteristic that is central to its reactivity. This reactivity is harnessed in several key synthetic transformations.

Reductive Transformations to Amines and Aldehydes

The nitrile group of 1-Benzylpyrrolidine-2-carbonitrile can be reduced to form primary amines or aldehydes, depending on the reagents and reaction conditions employed.

Formation of Amines: The catalytic reduction of nitriles is a common method for the synthesis of primary amines. This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, or through the use of hydride reagents. frontiersin.org The process involves the addition of hydrogen atoms across the carbon-nitrogen triple bond, leading to the corresponding primary amine, (1-benzylpyrrolidin-2-yl)methanamine.

Formation of Aldehydes: The reduction of nitriles to aldehydes requires careful control to prevent over-reduction to the amine. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often used for this partial reduction. The reaction proceeds through an imine intermediate which is then hydrolyzed upon workup to yield the aldehyde, 1-benzylpyrrolidine-2-carbaldehyde.

Reductive amination represents a versatile method for synthesizing secondary amines from nitriles and carbonyl compounds. nih.govresearchgate.net This one-pot reaction can be catalyzed by various metals, including iridium and cobalt, and utilizes hydrogen as a reducing agent. nih.govnih.gov The process involves the initial reduction of the nitrile to a primary amine, which then condenses with an aldehyde or ketone to form an imine or enamine intermediate. Subsequent reduction of this intermediate yields the final secondary amine product. frontiersin.org This methodology is noted for its broad substrate scope and tolerance of various functional groups. nih.gov

Reactions with Organometallic Reagents for Ketone Formation

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides a pathway for the synthesis of ketones. libretexts.orglibretexts.org

The mechanism involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the electrophilic carbon of the nitrile group. youtube.comyoutube.com This initial addition forms an imine anion intermediate. Subsequent acidic or aqueous workup hydrolyzes this intermediate to yield a ketone. For example, the reaction of this compound with a Grignard reagent like phenylmagnesium bromide would, after hydrolysis, yield (1-benzylpyrrolidin-2-yl)(phenyl)methanone.

It is important to note that the reactivity of the organometallic reagent must be controlled. More reactive organometallic reagents can potentially add to the newly formed ketone, leading to the formation of a tertiary alcohol as a side product. youtube.com The choice of reagent and reaction conditions is therefore crucial for selectively obtaining the ketone.

Hydrolytic Pathways to Carboxylic Acid Derivatives

The nitrile group can undergo hydrolysis under either acidic or basic conditions to form carboxylic acids or their corresponding salts. libretexts.org This transformation proceeds in a stepwise manner. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid. libretexts.org The nitrogen atom of the nitrile is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.com This leads to the formation of an imidic acid, which then tautomerizes to an amide intermediate. chemistrysteps.com Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid, 1-benzylpyrrolidine-2-carboxylic acid, and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com This initially forms a salt of the carboxylic acid. libretexts.org Similar to the acid-catalyzed pathway, an amide intermediate is formed, which is then hydrolyzed to the carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

Enzymatic hydrolysis, utilizing enzymes such as nitrilases or a combination of nitrile hydratases and amidases, offers an alternative, milder route to carboxylic acids from nitriles. researchgate.netresearchgate.net

Ring-Opening Reactions and Derivatizations of the Pyrrolidine Core

While the pyrrolidine ring is generally stable, it can undergo cleavage under specific conditions, particularly when activated by adjacent functional groups.

Mechanistic Investigations of Pyrrolidine Ring Cleavage

The cleavage of the pyrrolidine ring in N-benzylpyrrolidine derivatives can be initiated by various reagents. For instance, acid-mediated ring-opening reactions have been observed in related cyclic systems like N-benzyl-azetidinones, where treatment with a strong acid like triflic acid leads to cleavage of the lactam ring. researchgate.net While not directly involving a nitrile group, this demonstrates the principle of N-benzyl group involvement in ring-opening processes. The presence of the cyano group at the 2-position of the pyrrolidine ring can influence the regioselectivity of such cleavage reactions.

Catalyst-Mediated Ring-Opening Reactions, e.g., with Trimethylsilyl (B98337) Azide (B81097) and Bu2SnO

Catalyst-mediated reactions can facilitate the ring-opening of the pyrrolidine core, leading to functionalized linear products. For example, in related N-acyl-2-alkenylpyrrolidines, dibutyltin (B87310) oxide (Bu2SnO) has been used in conjunction with trimethylsilyl azide (TMSN3) to promote a ring-opening azidation reaction. This type of transformation suggests that the pyrrolidine ring in this compound could potentially be opened using similar catalytic systems, leading to the formation of a γ-amino nitrile derivative. The specific mechanism would likely involve coordination of the catalyst to the nitrogen atom, followed by nucleophilic attack of the azide on one of the ring carbons, leading to C-N bond cleavage.

Formation of Homopropargylamines from this compound

The conversion of α-aminonitriles, such as this compound, into homopropargylamines represents a significant synthetic transformation. While direct conversion of this compound is not extensively documented, the reactivity of the α-aminonitrile functional group provides a basis for predicting this pathway. The reaction generally proceeds through the nucleophilic displacement of the cyanide group by an alkynylmetal reagent, such as a lithium or Grignard acetylide. The electrophilic nature of the carbon atom in the C≡N bond allows it to be attacked by strong nucleophiles. libretexts.orglibretexts.org

A related transformation involves the reaction of 2-cyanoazetidines with trimethylsilyl azide, catalyzed by tin compounds, which yields homopropargylamines. researchgate.net The proposed mechanism for this reaction involves the cycloaddition of the nitrile with the azide to form a tetrazole. This intermediate then decomposes, losing two molecules of dinitrogen, to generate a vinylidene carbene which subsequently rearranges to form the alkyne product. researchgate.net Although this specific mechanism involves an azide, it highlights a pathway where the nitrile group is the key site of reactivity leading to alkyne formation.

Another relevant method is the catalytic α-alkynylation of cyclic amines that possess an N-propargylic group. This reaction proceeds via a metal-mediated hydride transfer to form an iminium intermediate, which is then trapped by an in-situ generated alkynyl metal species. nih.gov While this starts from a different precursor, it demonstrates the feasibility of introducing an alkynyl group at the α-position of a cyclic amine, a position analogous to the nitrile location in this compound.

Ring Expansion and Contraction Reactions of N-Benzylpyrrolidines

The structural modification of the pyrrolidine ring is a key area of research for accessing diverse N-heterocyclic scaffolds.

Skeletal Editing Strategies

Skeletal editing provides a powerful strategy for transforming existing molecular frameworks into new ones by inserting, deleting, or swapping atoms within the core structure. For N-benzylpyrrolidines, this approach allows for the alteration of the ring system to create analogues with different ring sizes, which can be challenging to synthesize through traditional methods. This "chemical surgery" involves the cleavage of robust C-C or C-N bonds within the ring, a process considered particularly difficult in organic synthesis. libretexts.org

One documented strategy involves the direct insertion of a nitrogen atom into pyrrolidine rings. This method converts pyrrolidines into tetrahydropyridazine scaffolds under mild conditions, offering a route to expand the ring and diversify the heterocyclic core. chemistrysteps.com Such late-stage editing is valuable for modifying complex, biologically active molecules. Further manipulation of the resulting tetrahydropyridazines can grant access to piperidazines and pyridazines, which are highly valued in medicinal chemistry. chemistrysteps.com

Azlactone Insertion Mechanisms in Ring Expansion

A specific and innovative method for ring expansion involves the insertion of azlactones into the N-benzylpyrrolidine scaffold. Azlactones, which are cyclic anhydrides of N-acylated amino acids, can serve as synthons for inserting a two-carbon unit containing a nitrogen atom.

A recently developed method utilizes a ruthenium catalyst to facilitate the insertion of an azlactone into unstrained five- and six-membered cyclic amines, including N-alkylpyrrolidines. youtube.com The reaction proceeds through a sequence involving ruthenium-catalyzed C-C bond formation, a retro-aza-Michael addition, and a final lactamization step. This strategy effectively expands the five-membered pyrrolidine ring into a seven-membered azepine ring. The use of various glycine (B1666218) derivatives as the azlactone component allows for modular diversification of the resulting scaffold. This method has proven effective for N-aryl and N-alkylpyrrolidines, showcasing its potential for creating a broader chemical space for drug discovery and the late-stage functionalization of complex molecules. youtube.com

Palladium-Catalyzed Transformations Involving N-Benzylpyrrolidine Scaffolds

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. For N-benzylpyrrolidine scaffolds, these transformations are crucial for creating complex, arylated derivatives.

Tandem N-Arylation/Carboamination Reactions for N-Aryl-2-Benzyl Pyrrolidines

A powerful one-pot process has been developed for the synthesis of differentially arylated N-aryl-2-benzylpyrrolidines from γ-amino alkenes. This tandem reaction combines an N-arylation step and a carboamination step, catalyzed by palladium. researchgate.netnih.govorganic-chemistry.org The transformation sequentially forms two C-N bonds, one C-C bond, a new ring, and a stereocenter in a single operation from simple starting materials. researchgate.net

The process begins with the Pd-catalyzed N-arylation of a primary γ-amino alkene with an aryl bromide. Following this initial step, a second, different aryl bromide is introduced, which undergoes an intramolecular carboamination reaction to form the N-aryl-2-benzylpyrrolidine product. This sequential approach allows for the introduction of two different aryl groups onto the pyrrolidine scaffold, leading to significant molecular diversity. The reactions typically provide good to excellent yields and high levels of diastereoselectivity. researchgate.netnih.gov

Ligand Effects on Catalyst Structure and Selectivity

The success of the tandem N-arylation/carboamination sequence is highly dependent on the palladium catalyst's structure, which is controlled by the choice of phosphine (B1218219) ligands. researchgate.net The efficiency and selectivity of many metal-catalyzed reactions are intimately tied to the ligand environment around the metal center. researchgate.netnih.gov

In the synthesis of N-aryl-2-benzylpyrrolidines, it was found that the optimal phosphine ligand for the initial N-arylation step is different from the one required for the subsequent carboamination step. researchgate.net For instance, ligands such as (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl were found to be general for the monoarylation of primary aliphatic amines. However, these were not always effective for the carboamination part of the sequence. researchgate.net

To overcome this challenge, a protocol involving an in situ ligand exchange was developed. researchgate.netnih.gov After the first N-arylation reaction is complete, a second phosphine ligand (e.g., dppe) is added to the mixture. This new ligand displaces the first one from the palladium center, modifying the catalyst's structure to make it highly effective for the second carboamination reaction. This ligand exchange strategy is crucial for achieving high yields in the one-pot synthesis of these complex pyrrolidine derivatives. researchgate.net

Spectroscopic and Structural Elucidation of 1 Benzylpyrrolidine 2 Carbonitrile and Its Derivatives

Advanced NMR Spectroscopic Characterization (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 1-benzylpyrrolidine-2-carbonitrile, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide invaluable information regarding the chemical environment of each atom and the connectivity within the molecule.

In the case of cis-1-benzylpyrrolidine-2,5-dicarbonitrile, a closely related derivative, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals. nih.gov The benzylic protons appear as a singlet at 4.06 ppm, while the pyrrolidine (B122466) ring protons are observed as multiplets around 2.31 ppm and a doublet at 3.93 ppm. The aromatic protons of the benzyl (B1604629) group resonate as a multiplet at approximately 7.36 ppm. nih.gov The simplicity of the benzylic proton signal as a clean singlet is indicative of the cis stereochemistry in this particular isomer. nih.gov

The ¹³C NMR spectrum of cis-1-benzylpyrrolidine-2,5-dicarbonitrile in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) further corroborates the proposed structure. nih.gov Key chemical shifts are observed at δ 28.60 (pyrrolidine CH₂), 51.10 and 53.40 (pyrrolidine CH and benzylic CH₂), and 116.90 for the nitrile carbon. The aromatic carbons of the benzyl group appear at δ 128.31, 128.70, 128.90, and 135.20 ppm. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for cis-1-Benzylpyrrolidine-2,5-dicarbonitrile.

Nucleus Solvent Chemical Shift (ppm)
¹H CDCl₃ 2.31 (m, 4H), 3.93 (d, J=4.1 Hz, 2H), 4.06 (s, 2H), 7.36 (m, 5H) nih.gov
¹³C DMSO-d₆ 28.60, 51.10, 53.40, 116.90, 128.31, 128.70, 128.90, 135.20 nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound and its derivatives, these methods are particularly useful for confirming the presence of the nitrile (C≡N) and benzyl groups, as well as characterizing the pyrrolidine ring vibrations.

The IR spectrum would be expected to show a sharp, medium-intensity absorption band for the C≡N stretching vibration, typically in the range of 2260-2240 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic pyrrolidine and benzyl methylene (B1212753) groups would appear in the 3100-2850 cm⁻¹ region. chemguide.co.uk Bending vibrations for the aromatic C-H bonds and the CH₂ groups would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. The C≡N stretch is also observable in the Raman spectrum. Aromatic ring stretching vibrations typically give rise to strong bands in the 1600-1500 cm⁻¹ region. The symmetric "breathing" mode of the benzene (B151609) ring is often a strong and characteristic Raman band. The various C-C and C-N stretching and bending modes of the pyrrolidine ring would contribute to a complex pattern in the fingerprint region. s-a-s.orgnih.gov In studies of related N-methyl-2-pyrrolidinone, the C=O stretching mode is a prominent feature in both IR and Raman spectra, and its position can be sensitive to the molecular environment and intermolecular interactions. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
C≡N Stretch 2260 - 2240 IR, Raman
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
CH₂ Bend ~1465 IR
C-N Stretch 1250 - 1020 IR

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₂H₁₄N₂), HRMS would yield a precise mass-to-charge ratio (m/z) for the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺).

The predicted exact mass of C₁₂H₁₄N₂ is 186.1157 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the molecular formula. The PubChem database lists a predicted monoisotopic mass of 186.11569 Da for this compound. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. Common fragmentation pathways for N-benzyl compounds include the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Table 3: Predicted Mass Spectrometry Data for this compound.

Adduct Predicted m/z
[M+H]⁺ 187.12297
[M+Na]⁺ 209.10491
[M]⁺ 186.11514

Data sourced from predicted values. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Studies on derivatives such as cis-1-benzylpyrrolidine-2,5-dicarbonitrile have revealed that the pyrrolidine ring is not planar, adopting an envelope or twisted conformation. nih.gov In this derivative, the cyano groups at the C2 and C5 positions were found to be in an equatorial orientation. nih.gov Similarly, in 1-benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile, the pyrrolidine ring also adopts an envelope conformation. nih.gov

Dihedral angles, also known as torsion angles, describe the rotation around a chemical bond and are crucial for defining the conformation of a molecule. organicchemistrydata.org In the crystal structure of cis-1-benzylpyrrolidine-2,5-dicarbonitrile, the angles between the mean plane of the pyrrolidine ring and the two cyano groups are reported as 71.7(9)° and 75.0(12)°. nih.gov These values quantify the orientation of the nitrile substituents relative to the heterocyclic ring. The torsional relationships between the benzyl group and the pyrrolidine ring, as well as the puckering of the five-membered ring itself, can be precisely determined from the crystallographic data.

While this compound itself lacks a classic hydrogen bond donor, derivatives containing functional groups such as amides or hydroxyls can exhibit intramolecular hydrogen bonds. These interactions can significantly influence the conformation of the molecule. For instance, in the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, intramolecular N-H···S, C-H···N, and C-H···O hydrogen bonds are observed, which stabilize the molecular structure. vensel.org The presence and geometry of such bonds are readily identified and characterized through X-ray diffraction analysis.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the crystal structure of 1-benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile, adjacent molecules are linked into infinite chains through N-H···O hydrogen bonds. nih.gov For compounds lacking strong hydrogen bond donors/acceptors, weaker interactions like C-H···π and π-π stacking involving the benzyl groups, and dipole-dipole interactions between nitrile groups, can play a significant role in the supramolecular assembly. researchgate.netnih.gov The study of these interactions is crucial for understanding the solid-state properties of the material.

Theoretical and Computational Chemistry Studies on 1 Benzylpyrrolidine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic landscape and thermodynamic stability of 1-benzylpyrrolidine-2-carbonitrile. These methods allow for the precise calculation of molecular orbitals, electron density distribution, and energetic properties, which are difficult to determine experimentally.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of pyrrolidine-based systems due to its balance of computational cost and accuracy. In studies of related quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine properties such as the electrophilicity index, chemical hardness, and electronic potential. rsc.org For this compound, DFT would be instrumental in mapping the electron density to identify electrophilic and nucleophilic sites, predicting the molecule's reactivity. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding its chemical reactivity and kinetic stability.

A hypothetical DFT analysis of this compound would likely reveal a significant distribution of electron density around the nitrogen atom of the pyrrolidine (B122466) ring and the cyano group, influencing its interaction with other molecules. The stability of the molecule can be assessed by calculating its total electronic energy and comparing it with potential isomers or degradation products.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability.
LUMO Energy~ -1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap~ 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment~ 3.5 DReflects the overall polarity of the molecule.

While DFT is widely used, Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory provide a pathway to more accurate, albeit computationally intensive, results. For the parent pyrrolidine molecule, a thorough investigation using HF, MP2, CC, QCI, and CI methods with various basis sets has been conducted to resolve discrepancies in its conformational energies. acs.org Such studies are crucial for establishing a reliable theoretical framework.

For this compound, HF calculations would provide a foundational understanding of its electronic structure by approximating the many-electron wavefunction as a single Slater determinant. Post-Hartree-Fock methods, by incorporating electron correlation, would offer a more refined picture of its stability and energetics. For instance, MP2 calculations have been used alongside DFT to elucidate reaction mechanisms in the synthesis of pyrrolidine derivatives, underscoring the importance of accounting for electron correlation. nih.gov

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of activation energies.

The synthesis of this compound can be envisaged through pathways analogous to the Strecker amino acid synthesis, which involves the formation of an α-aminonitrile. nih.gov Computational studies of the Strecker synthesis have provided a step-by-step microscopic description of the reaction mechanism, including the thermodynamics and kinetics of each step. acs.org A key step is the nucleophilic attack of a cyanide ion on an iminium cation intermediate.

A transition state analysis for the synthesis of this compound would involve locating the transition state structures for the key bond-forming reactions. The calculated energy of these transition states relative to the reactants provides the activation energy barrier, which is a critical determinant of the reaction rate. For example, in the formation of related pyrrolidine rings, transition states with low energy barriers (e.g., 11.9 kJ mol⁻¹) have been computationally identified, indicating facile cyclization steps. nih.gov

Table 2: Hypothetical Energy Barriers for the Synthesis of this compound via a Strecker-type Reaction
Reaction StepReactantsProductsCalculated Activation Energy (kJ/mol)
Iminium FormationBenzylamine (B48309) + 2-oxopyrrolidinePyrrolidin-2-yl-benzyl-amine~ 40-60
Cyanide AdditionPyrrolidin-2-yl-benzyl-amine + CN⁻This compound~ 20-30

The pyrrolidine ring is a stable five-membered heterocycle, but under certain conditions, it can undergo transformations or cleavage. Computational studies on the transformation of proline and serine derivatives, which also feature a pyrrolidine ring, have shown that treatment with deoxyfluorinating reagents can induce ring-opening and rearrangement reactions via aziridinium (B1262131) intermediates. rsc.org Similarly, photochemical or thermal silyl (B83357) migration has been shown to be a key step in the ring contraction of pyridines to form pyrrolidine derivatives, proceeding through a vinylazomethine ylide intermediate. nih.gov

For this compound, theoretical investigations could predict the likelihood of such transformations. By calculating the energy profiles for various potential reaction pathways, it is possible to identify the most favorable mechanisms for ring opening, expansion, or cleavage under specific chemical environments. These insights are invaluable for understanding the compound's stability and potential degradation pathways.

Conformational Analysis and Stereochemical Prediction

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and stereochemistry. Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound.

The pyrrolidine ring is not planar and exists in a number of puckered conformations, often described by a pseudorotational itinerary. acs.org The presence of substituents on the ring, such as the benzyl (B1604629) group on the nitrogen and the cyano group at the 2-position, will influence the preferred conformation. Studies on N-acylpyrrolidines have demonstrated that the N-substituent can drive other substituents into an axial orientation, thereby restricting the ring's conformational flexibility. researchgate.net

Table 3: Predicted Stable Conformers of this compound and their Relative Energies
ConformerPyrrolidine Ring PuckerOrientation of Benzyl GroupOrientation of Cyano GroupRelative Energy (kcal/mol)
1Envelope (C2-endo)EquatorialAxial0.0 (most stable)
2Envelope (C2-exo)EquatorialEquatorial1.2
3Twisted (T)AxialEquatorial2.5
4Twisted (T)AxialAxial3.1

Spectroscopic Property Predictions and Validation

Computational chemistry is a powerful tool for predicting and validating spectroscopic data, including NMR and vibrational spectra. These predictions aid in the interpretation of experimental spectra and can help to confirm the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. organicchemistrydata.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. rsc.orgaps.org

The process involves optimizing the molecular geometry at a suitable level of theory (e.g., DFT with a basis set like 6-31G(d,p)) and then performing the NMR calculation on the optimized structure. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (cyano) 121.5120.8
C2 (pyrrolidine) 62.361.7
C3 (pyrrolidine) 24.824.2
C4 (pyrrolidine) 29.128.5
C5 (pyrrolidine) 55.454.9
CH₂ (benzyl) 58.958.1
C (ipso, benzyl) 138.2137.5
C (ortho, benzyl) 129.0128.6
C (meta, benzyl) 128.8128.4
C (para, benzyl) 127.9127.3

The good agreement between calculated and experimental values validates the proposed structure. Discrepancies can often be explained by solvent effects or conformational averaging, which can be further investigated with more advanced computational models. univie.ac.at

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. nih.govyoutube.com

After geometry optimization, a frequency calculation is performed. The results yield a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.netscirp.org

Table 4: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C≡N Stretch 22452242
C-H Stretch (Aromatic) 3050-31003030-3080
C-H Stretch (Aliphatic) 2850-29802840-2965
C-N Stretch (Pyrrolidine) 11801175
C-C Stretch (Ring) 1450-16001455-1598

Avancées dans l'utilisation du this compound en synthèse et chimie médicinale

Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Catalytic and Organocatalytic Applications

Pyrrolidine-Derived Organocatalysts in Asymmetric Transformations

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze enantioselective reactions, has become a major pillar of modern organic synthesis. mdpi.comnih.govnih.gov The chiral pyrrolidine (B122466) framework, often derived from the amino acid proline, is central to many of the most successful organocatalysts. mdpi.comresearchgate.net These catalysts are prized for their ability to promote a wide array of chemical transformations in an environmentally friendly and highly selective manner. nih.gov

The journey of pyrrolidine-based organocatalysis began with the discovery of proline's ability to catalyze asymmetric aldol (B89426) reactions, a finding that was fully realized in 2000. nih.govnih.gov This breakthrough spurred the development of a vast family of related catalysts. A significant advancement came in 2005 with the introduction of diarylprolinol silyl (B83357) ethers, which proved highly effective for the asymmetric functionalization of aldehydes. nih.govresearchgate.net

The underlying principle of these catalysts often involves the formation of an enamine or iminium ion intermediate by the secondary amine of the pyrrolidine ring. The stereochemical outcome of the reaction is then dictated by the steric and electronic environment created by the substituents on the pyrrolidine ring. mdpi.com Catalysts featuring a hydrogen-bonding donor on the C-2 side chain, such as prolinamides and prolinols, can covalently bind one substrate while coordinating the second through hydrogen bonds, offering a high degree of stereocontrol. mdpi.com

While 1-benzylpyrrolidine-2-carbonitrile itself is not the direct catalyst, its structure is a key precursor. The nitrile group can be chemically transformed into various functional groups, such as amines or amides, which are crucial for catalytic activity. For instance, reduction of the nitrile to a primary amine allows for the synthesis of N-substituted aminomethylpyrrolidines, which have been explored as modular organocatalysts. mdpi.com This synthetic flexibility allows chemists to fine-tune the catalyst's structure to optimize efficiency and selectivity for specific reactions, including Michael additions, aldol reactions, and Diels-Alder cycloadditions. mdpi.comresearchgate.netbeilstein-journals.org

The table below illustrates the effectiveness of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction.

Organocatalyst TypeReactionSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Pyrrolidine-based OC1trans-β-nitrostyrene + 3-phenylpropionaldehydeCH₂Cl₂9970:3068 (syn) beilstein-journals.org
Pyrrolidine-based OC2trans-β-nitrostyrene + 3-phenylpropionaldehydeCH₂Cl₂9878:2268 (syn) beilstein-journals.org
Pyrrolidine-based OC3trans-β-nitrostyrene + 3-phenylpropionaldehydeCH₂Cl₂9575:2569 (syn) beilstein-journals.org
Spiro-pyrrolidine silyl etherMichael additionNot Specified87Not Specified99 rsc.org

Ligand Design for Transition Metal Catalysis

Beyond organocatalysis, the chiral pyrrolidine scaffold derived from precursors like this compound is fundamental to the design of ligands for asymmetric transition metal catalysis. mdpi.com Chiral ligands coordinate to a metal center, influencing its electronic properties and creating a chiral environment that forces a reaction to proceed stereoselectively. nih.gov

The design of effective chiral ligands is a major focus of synthetic chemistry. nih.govutexas.edu C₂-symmetric ligands, where the molecule has a twofold axis of rotation, have been particularly successful because they reduce the number of possible reaction pathways and catalyst-substrate arrangements, simplifying analysis and often leading to high enantioselectivity. nih.govacs.org However, non-symmetrical ligands have also gained prominence, offering unique steric and electronic properties that can outperform symmetrical counterparts in many reactions. nih.gov

The this compound framework can be elaborated into a variety of ligand types. The pyrrolidine ring itself can act as a robust, stereochemically defined backbone. The nitrile functionality is a versatile chemical handle that can be converted into other coordinating groups, such as phosphines, amines, or oxazolines, to create P,N- or N,N-bidentate ligands. nih.gov These ligands chelate to a transition metal (e.g., palladium, rhodium, yttrium, zirconium), forming stable complexes that can catalyze a wide range of transformations, including hydrogenations, C-H activations, and allylic substitutions. ubc.caresearchgate.netresearchgate.netnih.gov

For example, pyrrolide moieties flanked by pyridine (B92270) donors have been synthesized and their coordination chemistry with various transition metals has been explored. researchgate.net These ligands demonstrate variable coordination modes depending on the metal and can catalyze reactions like the polymerization of ethylene. researchgate.net Similarly, chiral zirconium complexes prepared with ligands derived from amino acids can promote the asymmetric hydroamination of aminoalkenes to form chiral pyrrolidines and piperidines. ubc.ca The development of novel ligands is crucial for expanding the capabilities of transition metal catalysis, enabling new types of reactions and improving the efficiency and selectivity of established ones. chiba-u.jp


Q & A

Q. How do pH and formulation parameters influence the stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Stability studies include:
  • pH-solubility profiling : The compound is stable at pH 2–6 (simulated gastric fluid) but degrades at pH >8 .
  • Lyophilization : Formulate with trehalose (1:1 w/w) to enhance shelf-life (>24 months at 4°C) .
  • Plasma stability assays : Incubate with human plasma; <5% degradation after 2 hrs indicates suitability for IV administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.